1-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(pyridin-3-yl)ethan-1-one
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Overview
Description
1-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(pyridin-3-yl)ethan-1-one is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines This compound is characterized by its unique structure, which includes a tert-butyl group, an imidazo[1,2-b]pyridazin-6-yl moiety, and a piperidin-1-yl group linked to a pyridin-3-yl ethanone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(pyridin-3-yl)ethan-1-one typically involves multicomponent reactions. One effective method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
1-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(pyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidin-1-yl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(pyridin-3-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: Its structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine Derivatives: Compounds such as 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines have shown similar biological activities.
Triazolo[4,3-b]pyridazines: These compounds are also explored for their therapeutic potential and share structural similarities with the target compound.
Uniqueness
1-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(pyridin-3-yl)ethan-1-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its tert-butyl group and imidazo[1,2-b]pyridazin-6-yl moiety contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H29N5O2 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
1-[4-[(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-2-pyridin-3-ylethanone |
InChI |
InChI=1S/C23H29N5O2/c1-23(2,3)19-15-28-20(25-19)6-7-21(26-28)30-16-17-8-11-27(12-9-17)22(29)13-18-5-4-10-24-14-18/h4-7,10,14-15,17H,8-9,11-13,16H2,1-3H3 |
InChI Key |
WDWOZKVXYAWLRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)CC4=CN=CC=C4 |
Origin of Product |
United States |
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